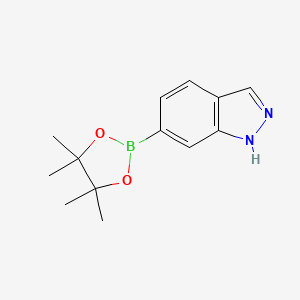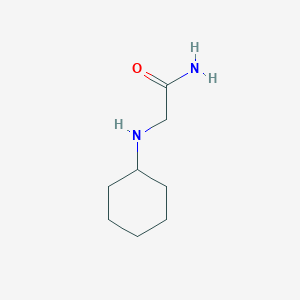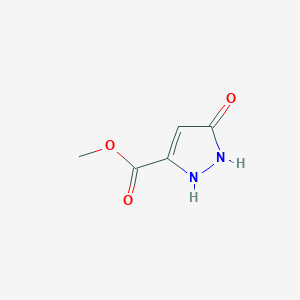
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole
Overview
Description
The compound “6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole” belongs to the class of organic compounds known as indazoles . Indazoles are compounds containing an indazole, which is a bicyclic heterocycle made up of a benzene fused to a pyrazole.
Synthesis Analysis
While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through palladium-catalyzed cross-coupling reactions . The boronic ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) is commonly introduced through Miyaura borylation .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like X-ray diffraction and Density Functional Theory (DFT) calculations . These studies provide insights into the molecular structure and conformation of the compounds.Chemical Reactions Analysis
The boronic ester group in this compound can participate in various chemical reactions. For instance, it can undergo Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure and the properties of similar compounds. For instance, compounds with a boronic ester group are typically stable to air and water .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis and Crystal Structure Analysis
This compound is a significant intermediate in the synthesis of 1H-indazole derivatives. It has been synthesized through substitution reactions and analyzed using FTIR, NMR, MS, X-ray diffraction, and density functional theory (DFT). The results confirm the consistency between the optimized molecular structure and the experimentally determined crystal structure. The study also explored its physicochemical features, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).
Crystal Structure and DFT Studies
Another study focused on the synthesis and characterization of similar compounds, confirming their structures through spectroscopic methods and X-ray diffraction. DFT calculations were conducted to compare molecular structures with X-ray diffraction results (Liao et al., 2022).
Chemical Properties and Applications
Vibrational Properties Studies
Research on related compounds involved synthesis, spectroscopic characterization, and X-ray diffraction analysis. DFT and TD-DFT calculations were performed for comparative analysis of spectroscopic data, geometric parameters, molecular electrostatic potential, frontier molecular orbitals, and natural bond orbitals. These studies provide insights into the reliable vibrational assignments of these compounds (Wu et al., 2021).
Microwave-Assisted Synthesis for Heteroaryl-Linked Benzimidazoles
The compound has been used in microwave-assisted synthesis to access N-substituted benzimidazoles, followed by Suzuki–Miyaura cross-coupling with heteroaryl halides. This method demonstrates its utility in efficient and convenient chemical synthesis (Rheault et al., 2009).
Synthesis of Semiconducting Polymers
The compound has been used in the synthesis of naphtho[1,2-c:5,6-c′]bis[1,2,5]thiadiazole-based donor–acceptor copolymers, indicating its potential application in the development of high-performance semiconducting polymers (Kawashima et al., 2013).
Fluorescence Probes for Hydrogen Peroxide Detection
A series of boronate ester fluorescence probes incorporating the compound have been synthesized for detecting hydrogen peroxide. This research highlights its application in developing sensitive fluorescence-based detection methods (Lampard et al., 2018).
Near-Infrared Indole Carbazole Borate Fluorescent Probes
The compound has been used in the synthesis of a novel near-infrared fluorescence probe of carbazole borate ester including indole, suggesting applications in the field of fluorescence probes and molecular imaging (You-min, 2014).
Future Directions
Mechanism of Action
Target of Action
Boronic acid derivatives are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
The compound is a boronic acid derivative, and these compounds are known to participate in Suzuki-Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross-coupling reaction, which allows for the formation of carbon-carbon bonds. The boronic acid moiety of the compound can be transferred from boron to palladium, facilitating the coupling reaction .
Biochemical Pathways
The suzuki-miyaura coupling reactions in which boronic acid derivatives participate can lead to the formation of various biologically active compounds .
Pharmacokinetics
The compound’s boronic acid pinacol ester group is known to enhance the stability of the compound .
Result of Action
The products of suzuki-miyaura coupling reactions can have various biological activities depending on their structure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the stability of boronic acid derivatives can be affected by factors such as temperature and pH . The pinacol ester group in this compound enhances its stability .
Properties
IUPAC Name |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BN2O2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9-8-15-16-11(9)7-10/h5-8H,1-4H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWZPHAJTNZBEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=NN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501006636 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861905-87-5, 937049-58-6 | |
| Record name | 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501006636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![DBzA, 9,10-Bis[4-(6-Methylbenzothiazol-2-yl)phenyl]anthracene](/img/structure/B6593863.png)

![(S)-(-)-[(S)-2-DI(3,5-Xylyl)phosphinoferrocenyl][2-DI(3,5-xylyl)phosphinophenyl]methanol](/img/structure/B6593872.png)




![2-Bromo-N-[2-(3,4-dihydroxyphenyl)ethyl]-propanamide](/img/structure/B6593930.png)
![7-Fluorospiro[isochromane-1,4'-piperidine]](/img/structure/B6593940.png)

